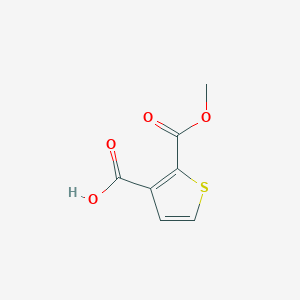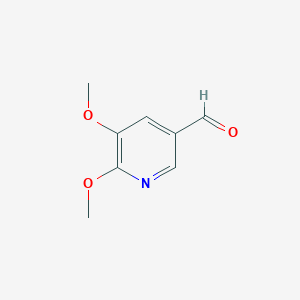
5,6-Dimethoxynicotinaldehyde
Vue d'ensemble
Description
5,6-Dimethoxynicotinaldehyde (DMNA) is an organic compound synthesized from 5,6-dimethoxynicotinic acid. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxynicotinaldehyde can be represented by the SMILES string COc1cc(C=O)cnc1OC . This representation indicates the presence of a pyridine ring with two methoxy groups and an aldehyde group.Physical And Chemical Properties Analysis
5,6-Dimethoxynicotinaldehyde is a solid substance . Its boiling point is predicted to be 277.8±35.0°C at a pressure of 760 Torr .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5,6-Dimethoxynicotinaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it was used in the preparation of Butane-1,2-diacetal-protected l-Glyceraldehyde from D-Mannitol. This process highlighted its role as a stable alternative to glyceraldehyde acetonide, showing its significance in the synthesis of related building blocks (Ley & Michel, 2003).
Applications in Bio-catalysts Design
- Although not directly involving 5,6-Dimethoxynicotinaldehyde, related research discussed the use of glutaraldehyde in bio-catalysts design. This research underlines the broader context of aldehyde application in biocatalysis, potentially providing insights into the applications of 5,6-Dimethoxynicotinaldehyde in similar domains (Barbosa et al., 2014).
Antioxidant and Antihyperglycemic Agents
- Research has also explored the synthesis of compounds containing 5,6-Dimethoxynicotinaldehyde derivatives for potential medical applications. These derivatives were assessed for their antioxidant activity and antihyperglycemic effects, demonstrating the compound's relevance in pharmacological research (Kenchappa et al., 2017).
Structural and Stability Analysis
- Studies have been conducted on the stability and structural properties of compounds similar to 5,6-Dimethoxynicotinaldehyde. This includes the analysis of alkoxy-substituted inden-2-ones and related compounds, which provides valuable information regarding the stability and reactivity of such compounds (Bradshaw, Jones, & Nongrum, 1991).
Crystal Structure and Synthesis
- The synthesis and crystal structure of 5,6-Dimethoxynicotinaldehyde derivatives have been extensively studied. These studies offer insights into the crystallographic and molecular properties of such compounds, contributing to a deeper understanding of their chemical characteristics (Chen, Ye, & Hu, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
5,6-dimethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOHVMOURVZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557127 | |
| Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxynicotinaldehyde | |
CAS RN |
52605-99-9 | |
| Record name | 5,6-Dimethoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
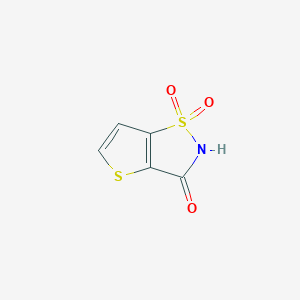
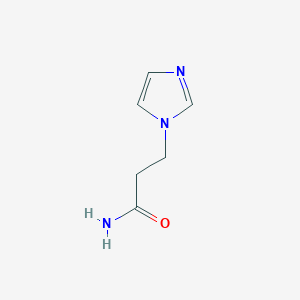
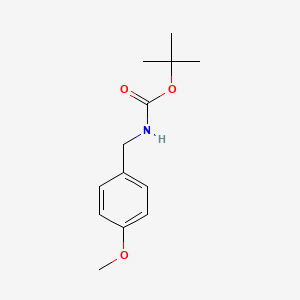

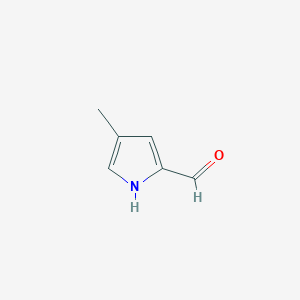
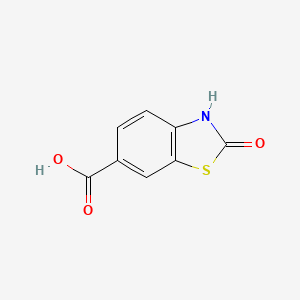
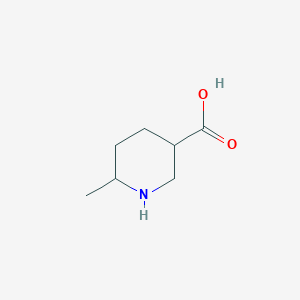
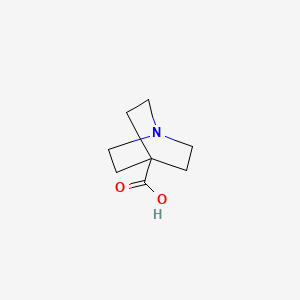


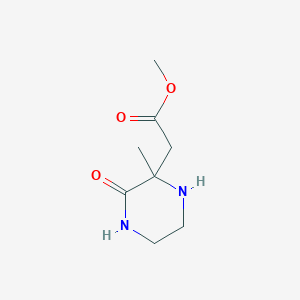
![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)
